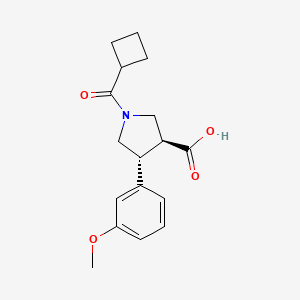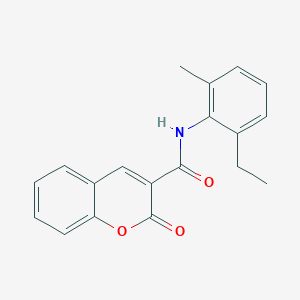![molecular formula C18H29N7O B5572105 N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine represents a complex molecular structure that embodies the convergence of various chemical moieties such as pyrazole, piperidine, and triazole. These structural features suggest a compound with potential multifaceted chemical and biological properties, making it a subject of scientific inquiry.
Synthesis Analysis
The synthesis of complex molecules containing pyrazole, piperidine, and triazole units often involves multi-step synthetic pathways. These pathways might include the formation of the core structure followed by functionalization steps. For compounds with similar complexity, methodologies might involve cycloaddition reactions, nucleophilic substitutions, and amidation processes, among others, to construct the heterocyclic frameworks and append the necessary substituents.
Molecular Structure Analysis
The molecular structure of such a compound, featuring pyrazole, piperidine, and triazole rings, would be expected to exhibit significant conformational diversity due to the flexibility of the piperidine ring and the potential for intramolecular interactions. These structural elements can influence the molecule's geometry, electronic distribution, and potential binding modes if the compound interacts with biological targets.
Chemical Reactions and Properties
Compounds incorporating pyrazole, piperidine, and triazole rings can participate in various chemical reactions. These might include nucleophilic substitution reactions where the compound acts as an electrophile, addition reactions to the multiple bonds present in the pyrazole and triazole rings, and reactions at the nitrogen atoms, such as quaternization. The presence of these functional groups also suggests a compound capable of forming hydrogen bonds and engaging in π-π interactions, which could influence its solubility and reactivity.
Physical Properties Analysis
The physical properties of this compound would be influenced by its molecular weight, polarity, and the presence of heteroatoms. Its solubility in organic solvents and water would depend on these factors, as well as the potential for intra- and intermolecular hydrogen bonding. The compound's melting and boiling points would be determined by its molecular structure, with the rigid heterocyclic rings contributing to higher values.
Chemical Properties Analysis
Chemically, the presence of multiple heterocyclic rings and functional groups in N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine suggests a compound with a rich array of reactive sites. It could exhibit varied reactivity towards nucleophiles and electrophiles, acid-base chemistry due to the nitrogen atoms, and potential for redox reactions. The compound's stability under physiological conditions would be an important aspect of its chemical properties, influencing its potential applications.
The detailed synthesis, structural characterization, and analysis of compounds with comparable complexity can be found in the scientific literature, providing insights into their chemical behavior, reactions, and properties. For instance, studies on the molecular interaction of cannabinoid receptor antagonists and synthesis and structural investigations of triazine derivatives incorporating pyrazole/piperidine/aniline moieties offer valuable information on similar compounds (Shim et al., 2002), (Shawish et al., 2021).
Wissenschaftliche Forschungsanwendungen
Dopamine D4 Receptor Ligands
One study focused on the development of 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor. This research highlighted the importance of specific structural components for binding affinity and selectivity, suggesting that compounds with related structures might be explored for their potential interactions with dopamine receptors (Rowley et al., 1997).
Molecular Structure Investigations
Another study conducted molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research, using X-ray crystallography combined with Hirshfeld and DFT calculations, could provide valuable insights into the structural and electronic properties of similar compounds (Shawish et al., 2021).
Antagonist Interaction with CB1 Cannabinoid Receptor
Research into the molecular interaction of antagonists with the CB1 cannabinoid receptor could also be relevant. A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into the conformational preferences and binding interactions of similar compounds (Shim et al., 2002).
Pyrazole and Piperazine Derivatives
Further, the synthesis and biological evaluation of novel pyrazole and piperazine-containing (bis)1,2,4-triazole derivatives demonstrated significant in vitro and in vivo fungicidal activity against several plant fungi, indicating the potential agricultural and medicinal applications of such structures (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7O/c1-22(2)13-16-20-21-18(24(16)4)15-7-9-25(10-8-15)17(26)6-5-14-11-19-23(3)12-14/h11-12,15H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTHYSRJGUHFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)





![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)
![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)
